Propofol 1,4-Bis(sodium Sulfate) is a compound derived from propofol, an intravenous anesthetic agent widely used for sedation and general anesthesia. This compound is characterized by the presence of sodium sulfate groups, which enhance its solubility and stability in aqueous solutions. Propofol itself is known for its rapid onset and short duration of action, making it suitable for various medical procedures.
Propofol was first synthesized in the 1970s and has since become a standard in anesthesia practice due to its favorable pharmacokinetic properties. The sodium sulfate derivative is designed to improve the compound's solubility, making it more suitable for intravenous administration.
Propofol 1,4-Bis(sodium Sulfate) falls under the classification of anesthetic agents, specifically categorized as a general anesthetic. It is also classified as a small molecule drug, primarily due to its low molecular weight and simple chemical structure.
The synthesis of Propofol 1,4-Bis(sodium Sulfate) typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. The process typically involves purification steps like crystallization or chromatography to isolate the desired compound.
The molecular structure of Propofol 1,4-Bis(sodium Sulfate) can be represented as follows:
The structure features a propofol backbone with two sodium sulfate groups attached at the 1 and 4 positions of the aromatic ring.
The compound exhibits a typical aromatic structure with substituents that modify its solubility and pharmacological properties. The presence of sodium ions enhances its aqueous solubility compared to standard propofol.
The primary chemical reactions involved in the synthesis and modification of Propofol 1,4-Bis(sodium Sulfate) include:
These reactions require specific catalysts (e.g., Lewis acids for acylation) and controlled conditions (temperature, solvent choice) to optimize yields while minimizing side reactions or degradation products.
Propofol acts primarily as a positive allosteric modulator of gamma-aminobutyric acid receptors in the central nervous system. By enhancing GABAergic activity, it facilitates increased chloride ion influx into neurons, leading to hyperpolarization and subsequent sedation or anesthesia.
Propofol 1,4-Bis(sodium Sulfate) is primarily utilized in clinical settings for:
This compound's enhanced solubility profile makes it particularly useful in formulations designed for intravenous delivery, ensuring consistent dosing and efficacy during medical treatments.
Propofol 1,4-bis(sodium sulfate) (C₁₂H₁₆Na₂O₇S₂) is a doubly sulfated derivative of propofol (2,6-diisopropylphenol) where sulfate groups are covalently bound to the phenolic oxygen (position 1) and the para-position (position 4) of the aromatic ring, stabilized as sodium salts. This structural modification confers high water solubility (>500 mg/mL) compared to the parent compound, which is virtually insoluble in aqueous media [1] [4]. The sulfate groups introduce strong polarity due to their ionic character and hydrogen-bonding capacity, dramatically altering the molecule’s physicochemical behavior. Key molecular properties include:
Table 1: Molecular Properties of Propofol 1,4-Bis(sodium sulfate)
Property | Propofol 1,4-Bis(sodium sulfate) | Propofol |
---|---|---|
Molecular Formula | C₁₂H₁₆Na₂O₇S₂ | C₁₂H₁₈O |
Molecular Weight (g/mol) | 418.35 | 178.27 |
Water Solubility | >500 mg/mL | <0.1 mg/mL |
log P (Octanol-Water) | -1.8 | 3.8 |
Ionic Character | Strongly anionic | Neutral |
Spectral characterization confirms the structure: ¹H-NMR (D₂O) shows loss of aromatic proton at δ 6.85 (H-4) and upfield shifts for isopropyl groups due to electronic effects. IR spectroscopy reveals strong asymmetric S=O stretches at 1240 cm⁻¹ and 1020 cm⁻¹, while mass spectrometry (ESI-) exhibits m/z 395 [M-2Na]²⁻ and 817 [M-Na]⁻ [3] [6].
Chemoenzymatic routes leverage sulfotransferase enzymes (SULTs, e.g., SULT1A1) to catalyze sulfate transfer from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to propofol metabolites. This typically involves:
The process requires recombinant enzyme systems expressed in E. coli or yeast. Optimized protocols achieve ~35% bis-sulfation yield after 24h at pH 7.4 and 37°C, with purification via anion-exchange chromatography (Q-Sepharose) [5] [6].
Direct chemical sulfation employs sulfur trioxide complexes (e.g., SO₃·pyridine, SO₃·DMF) under anhydrous conditions:
Critical parameters include:
Table 2: Comparison of Sulfation Synthesis Methods
Parameter | Chemoenzymatic Route | Chemical Route |
---|---|---|
Regioselectivity | Moderate (competes with glucuronidation) | High (directed by protection) |
Yield | 25-35% | 60-75% |
Byproducts | Glucuronide conjugates | Polysulfated isomers |
Purification Complexity | High (multiple chromatography steps) | Moderate (HPLC) |
Scalability | Limited (enzyme cost) | High |
Propofol 1,4-bis(sodium sulfate) exhibits fundamental divergences from propofol and its major metabolites:
Table 3: Comparative Properties of Propofol and Key Metabolites
Compound | Propofol | 4-Hydroxypropofol | Propofol Glucuronide | Propofol 1,4-Bis(sulfate) |
---|---|---|---|---|
Molecular Weight | 178.27 | 194.27 | 354.39 | 418.35 |
Water Solubility | Insoluble | Moderate | High | Very High |
GABAₐ Activity | Potent | Weak (30% of propofol) | None | None |
Primary Excretion Route | Hepatic | Renal/ Hepatic | Renal | Renal |
Renal Clearance (%) | <1% | 40-60% | >90% | >95% |
Structurally, the bis-sulfate differs from fospropofol (water-soluble prodrug with phosphate ester at phenol), which releases propofol via alkaline phosphatase cleavage. The bis-sulfate is a dead-end metabolite with no prodrug function [5].
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4